4-BENZYL-1-(3-METHOXYBENZENESULFONYL)PIPERIDINE
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Overview
Description
4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both benzyl and methoxybenzenesulfonyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of primary amines with diols or the reduction of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction, where the piperidine derivative reacts with methoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl and methoxybenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including sigma receptors.
Medicine: Investigated for its potential as a radioligand for imaging breast tumors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(3-methoxybenzenesulfonyl)piperidine involves its interaction with sigma receptors. The compound binds to these receptors with high affinity, influencing various cellular pathways. This interaction can modulate neurotransmitter release and has potential implications in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: Similar structure with an iodine atom instead of a methoxy group.
4-(3-iodobenzyl)-1-(benzylsulfonyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
4-Benzyl-1-(3-methoxybenzenesulfonyl)piperidine is unique due to the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-benzyl-1-(3-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-23-18-8-5-9-19(15-18)24(21,22)20-12-10-17(11-13-20)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKOJZVGSTARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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